molecular formula C11H7ClN2O4 B6385922 5-(3-Carboxy-4-chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261961-66-3

5-(3-Carboxy-4-chlorophenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6385922
CAS RN: 1261961-66-3
M. Wt: 266.64 g/mol
InChI Key: XFVSVYGSPQQPIV-UHFFFAOYSA-N
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Description

5-(3-Carboxy-4-chlorophenyl)-(2,4)-dihydroxypyrimidine (5-CCPDH) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the pyrimidine family and is composed of two nitrogen atoms, a carbon atom, and a chlorine atom. 5-CCPDH is a white crystalline solid that is soluble in water and has a molecular weight of 248.6 g/mol. Its chemical formula is C7H6ClN2O4.

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme and inhibits its activity. This inhibition results in the inhibition of the enzyme’s ability to synthesize pyrimidines, which in turn results in the inhibition of the biosynthesis of pyrimidines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% have not been extensively studied. However, it has been observed that the compound inhibits the enzyme responsible for the biosynthesis of pyrimidines, which in turn results in the inhibition of the synthesis of pyrimidines. This inhibition can have an effect on the synthesis of other molecules, such as proteins and nucleic acids, which can have an effect on the physiology of the organism.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Carboxy-4-chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include its low cost and easy availability. Furthermore, the compound is stable and can be stored for long periods of time. The main limitation of using 5-(3-Carboxy-4-chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments is that the compound is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

The potential future directions for 5-(3-Carboxy-4-chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% research include further investigations into its mechanism of action and its potential applications in the treatment of cancer and other diseases. Additionally, further research into the biochemical and physiological effects of the compound could lead to a better understanding of its potential uses in medicine. Finally, further studies into the synthesis of 5-(3-Carboxy-4-chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% could lead to the development of more efficient and cost-effective methods for its production.

Synthesis Methods

5-(3-Carboxy-4-chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% is synthesized from the reaction of 3-chlorocarboxylic acid with 2,4-dihydroxypyrimidine in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out in aqueous medium at a temperature of 80°C for one hour. The product is isolated by crystallization and recrystallization from methanol.

Scientific Research Applications

5-(3-Carboxy-4-chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been studied for its potential applications in scientific research. It has been used as a substrate for the enzymatic synthesis of pyrimidine derivatives, such as 5-amino-3-chloro-4-hydroxy-pyrimidine, which is a potential drug candidate for the treatment of cancer. 5-(3-Carboxy-4-chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has also been used as a fluorescent probe for the detection of DNA and RNA in cells. Furthermore, it has been used to study the inhibition of enzymes involved in the biosynthesis of pyrimidines.

properties

IUPAC Name

2-chloro-5-(2,4-dioxo-1H-pyrimidin-5-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O4/c12-8-2-1-5(3-6(8)10(16)17)7-4-13-11(18)14-9(7)15/h1-4H,(H,16,17)(H2,13,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVSVYGSPQQPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)NC2=O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Carboxy-4-chlorophenyl)-(2,4)-dihydroxypyrimidine

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